N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives
Properties
Molecular Formula |
C13H17N5O2 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2/c1-17-5-7-18(8-6-17)9-12(19)14-10-3-2-4-11-13(10)16-20-15-11/h2-4H,5-9H2,1H3,(H,14,19) |
InChI Key |
XBZPNCLABICQHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE typically involves the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE is unique due to its specific combination of benzoxadiazole and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
